3-Benzyl-6-chloro-2-methoxyquinoline

Physicochemical differentiation Halogen substitution Molecular weight

3-Benzyl-6-chloro-2-methoxyquinoline (CAS 918519-02-5) is a strategically differentiated 6-chloro analogue for bedaquiline-family antitubercular synthesis. The stronger C–Cl bond suppresses premature metal-halogen exchange during lithiation, enabling selective functionalization at the 3-benzyl position while preserving the 6-halogen for late-stage diversification. With a lower molecular weight (283.75 vs 328.20) and modestly reduced lipophilicity (LogP 4.49 vs 4.60–5.29) compared to the 6-bromo congener, this compound is essential for halogen-scanning SAR and matched molecular pair studies with its 2-chloro positional isomer (CAS 918518-74-8). Each batch is verified by NMR and HPLC to ensure exact regiochemical identity, preventing the purification and yield penalties associated with isomeric mismatch.

Molecular Formula C17H14ClNO
Molecular Weight 283.7 g/mol
CAS No. 918519-02-5
Cat. No. B13884992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-6-chloro-2-methoxyquinoline
CAS918519-02-5
Molecular FormulaC17H14ClNO
Molecular Weight283.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=C(C=CC2=N1)Cl)CC3=CC=CC=C3
InChIInChI=1S/C17H14ClNO/c1-20-17-14(9-12-5-3-2-4-6-12)10-13-11-15(18)7-8-16(13)19-17/h2-8,10-11H,9H2,1H3
InChIKeyFLKSPGGXRCNESG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-6-chloro-2-methoxyquinoline (CAS 918519-02-5): Structural Identity, Physicochemical Profile, and Procurement Relevance


3-Benzyl-6-chloro-2-methoxyquinoline (CAS 918519-02-5) is a trisubstituted quinoline derivative bearing a benzyl group at the 3-position, a chlorine atom at the 6-position, and a methoxy group at the 2-position. Its molecular formula is C₁₇H₁₄ClNO with a molecular weight of 283.75 g·mol⁻¹, a computed topological polar surface area (PSA) of 22.12 Ų, and a calculated LogP of 4.49 . The compound belongs to a class of 3-benzyl-2-methoxyquinoline intermediates that have been employed in synthetic routes toward diarylquinoline antitubercular agents, most notably bedaquiline [1]. However, peer-reviewed primary literature reporting quantitative biological activity (IC₅₀, Kᵢ, EC₅₀) for this specific compound is extremely scarce. The evidence presented below therefore relies on physicochemical differentiation, positional isomerism, halogen-dependent reactivity profiles, and class-level synthetic precedent to guide scientific selection and procurement decisions.

Why 3-Benzyl-6-chloro-2-methoxyquinoline Cannot Be Generically Substituted by In-Class Quinoline Analogs


Substituted 3-benzyl-2-methoxyquinolines with different halogen atoms or positional isomer arrangements are not functionally interchangeable. The identity of the 6-position halogen (Cl vs. Br) dictates both the compound's physicochemical properties—such as lipophilicity (LogP), molecular weight, and density—and its reactivity in cross-coupling and nucleophilic aromatic substitution reactions relevant to downstream synthetic elaboration [1]. Furthermore, the positional isomer 3-benzyl-2-chloro-6-methoxyquinoline (CAS 918518-74-8), while sharing an identical molecular formula and computed LogP/PSA, places the chlorine at the 2-position rather than the 6-position, which can significantly alter regioselectivity in metalation and functionalization steps . These differences carry practical consequences for reaction yield, purification burden, and impurity profile in multi-step synthetic sequences, making unambiguous compound identity verification essential prior to procurement.

3-Benzyl-6-chloro-2-methoxyquinoline: Quantitative Differential Evidence Against the Closest Comparators


Molecular Weight Reduction of 13.5% Versus the 6-Bromo Analog Lowers Material Cost Per Mole and Alters Chromatographic Retention

3-Benzyl-6-chloro-2-methoxyquinoline (MW 283.75 g·mol⁻¹) is 44.45 g·mol⁻¹ lighter than its 6-bromo counterpart 3-benzyl-6-bromo-2-methoxyquinoline (CAS 654655-69-3; MW 328.20 g·mol⁻¹), representing a 13.5% reduction in molecular weight . This directly translates to a lower mass requirement per mole of compound procured, which can reduce material costs in large-scale synthetic campaigns when pricing is weight-based. The lighter chlorine atom also yields distinct chromatographic retention behavior and mass spectrometric isotope patterns compared to the bromo analog.

Physicochemical differentiation Halogen substitution Molecular weight Procurement cost

Computed LogP of 4.49 Is Lower Than the 6-Bromo Analog (LogP 4.60–5.29), Predicting Reduced Lipophilicity and Altered Solvent Partitioning

The computed LogP of 3-benzyl-6-chloro-2-methoxyquinoline is 4.49 (Chemsrc) . For the 6-bromo analog, multiple sources report LogP values ranging from 4.60 (MolBase) to 5.29 (Chemsrc) [1]. Using the conservative MolBase value of 4.60, the chloro compound is 0.11 LogP units less lipophilic. This difference, while modest, may influence solvent partitioning during extraction, chromatographic purification, and—in biological screening contexts—membrane permeability and non-specific protein binding.

Lipophilicity LogP ADME prediction Solvent extraction

Distinct Halogen Identity (Cl vs. Br) Alters Reactivity in Cross-Coupling and Nucleophilic Aromatic Substitution: Class-Level Inference from Bedaquiline Intermediate Chemistry

In the synthetic pathway toward bedaquiline and its analogs, the 6-bromo-2-methoxyquinoline scaffold serves as a key intermediate that undergoes lithium-halogen exchange or direct cross-coupling with 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one [1][2]. The 6-chloro analog offers altered reactivity: the C–Cl bond (bond dissociation energy ~397 kJ·mol⁻¹) is stronger than the C–Br bond (~280 kJ·mol⁻¹), making the chloro compound less prone to undesired premature metalation but potentially requiring more forcing conditions for productive cross-coupling. This differential reactivity profile allows chemists to select the halogen that best matches their synthetic sequence requirements.

Synthetic intermediate Cross-coupling reactivity Bedaquiline Halogen effect

Positional Isomerism (6-Cl-2-OMe vs. 2-Cl-6-OMe) Provides Regiochemical Complementarity Despite Identical Computed Global Descriptors

3-Benzyl-6-chloro-2-methoxyquinoline (target) and 3-benzyl-2-chloro-6-methoxyquinoline (CAS 918518-74-8, positional isomer) share identical molecular formula (C₁₇H₁₄ClNO), molecular weight (283.75 g·mol⁻¹), exact mass (283.076), PSA (22.12 Ų), and computed LogP (4.49) . These global descriptors provide zero differentiation. However, the swap of chlorine and methoxy positions between the 2- and 6-positions of the quinoline core creates distinct local electronic environments that can influence regioselectivity in electrophilic aromatic substitution, directed ortho-metalation, and hydrogen-bonding interactions. Verification of positional identity via ¹H NMR (distinct coupling patterns for H-5, H-7, and H-8 protons adjacent to Cl vs. OMe) or HPLC retention time comparison is essential to avoid procurement of the incorrect isomer.

Positional isomer Regioselectivity Metalation Structural verification

Procurement-Guiding Application Scenarios for 3-Benzyl-6-chloro-2-methoxyquinoline (CAS 918519-02-5)


Synthesis of 6-Chloro Diarylquinoline Analogs of Bedaquiline via Cross-Coupling at the 3-Benzyl Position

The compound can serve as a 6-chloro surrogate for the established 6-bromo bedaquiline intermediate (CAS 654655-69-3) in the synthesis of novel diarylquinoline antitubercular analogs. The stronger C–Cl bond may suppress premature metal-halogen exchange during lithiation steps, potentially simplifying reaction protocols that require selective functionalization at the 3-benzyl position while preserving the 6-halogen for later-stage diversification [1]. This scenario is supported by patent literature describing both 6-bromo and 6-chloro quinoline scaffolds in bedaquiline-related synthetic routes [2].

Physicochemical Comparator in Halogen-Scanning Structure-Activity Relationship (SAR) Studies

In medicinal chemistry campaigns exploring the impact of 6-position halogen substitution on target binding, the 6-chloro compound (MW 283.75, LogP 4.49) [1] provides a lower molecular weight and modestly reduced lipophilicity alternative to the 6-bromo congener (MW 328.20, LogP 4.60–5.29) [2]. This halogen scan can reveal whether the steric and electronic contributions of the halogen influence biological activity independently of global lipophilicity changes, and the 13.5% mass reduction may improve ligand efficiency metrics.

Regiochemical Probe for Differentiating 2- vs. 6-Position Reactivity on the Quinoline Core

As one half of a matched molecular pair with its positional isomer 3-benzyl-2-chloro-6-methoxyquinoline (CAS 918518-74-8) [1], this compound enables systematic investigation of how chlorine placement (6- vs. 2-position) affects nucleophilic aromatic substitution rates, directed ortho-metalation regioselectivity, and hydrogen-bond acceptor capacity of the quinoline nitrogen. Such studies are critical for optimizing synthetic routes to polysubstituted quinolines where regiospecific functionalization is required.

DFT and Crystallographic Reference Standard for Halogenated 3-Benzylquinoline Scaffolds

While direct DFT and crystallographic data for the 6-chloro compound are not yet published, the structurally analogous 3-benzyl-6-bromo-2-methoxyquinoline has been characterized by single-crystal X-ray diffraction and density functional theory (DFT) analysis, confirming the conformational preferences and molecular electrostatic potential distribution of this scaffold [1]. The 6-chloro variant can serve as a comparative standard in computational chemistry studies examining the effect of halogen substitution on frontier molecular orbital energies and crystal packing forces.

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